BenchChemオンラインストアへようこそ!

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Medicinal Chemistry Chemical Biology High-Throughput Screening

3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-92-6) is a synthetic small molecule with a molecular formula of C20H23F2N3O and a molecular weight of 359.4 g/mol. The compound features a 3,4-difluorobenzamide core linked via a propyl chain to a 4-phenylpiperazine moiety.

Molecular Formula C20H23F2N3O
Molecular Weight 359.421
CAS No. 1049374-92-6
Cat. No. B2777791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS1049374-92-6
Molecular FormulaC20H23F2N3O
Molecular Weight359.421
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C20H23F2N3O/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
InChIKeyIGTDVWKVEIYUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-92-6): Core Chemical Identity and Procurement Baseline


3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-92-6) is a synthetic small molecule with a molecular formula of C20H23F2N3O and a molecular weight of 359.4 g/mol [1]. The compound features a 3,4-difluorobenzamide core linked via a propyl chain to a 4-phenylpiperazine moiety. It is primarily offered as a research-grade screening compound by suppliers such as Life Chemicals (catalog number F5277-0403) . Publicly available data are currently limited to physicochemical properties; no peer-reviewed biological activity or target-engagement data were identified for this specific compound in authoritative databases such as PubChem or ChEMBL at the time of this analysis.

Why Generic 4-Phenylpiperazine Benzamides Cannot Substitute for 3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide in Focused Screening


The 3,4-difluorobenzamide and propyl-linked 4-phenylpiperazine architecture of this compound represents a specific topological pharmacophore that is not interchangeable with close analogs lacking the difluoro substitution pattern or bearing alternative linkers. Even minor structural modifications in this chemical class—such as relocating fluorine atoms or altering the linker length—have been shown in related benzamide series to produce significant shifts in receptor selectivity and intrinsic efficacy [1]. Consequently, procurement of the exact compound is essential for experiments where the difluoro substitution and propyl spacer are hypothesized to govern binding-site complementarity or functional bias, as generic replacement with a mono-fluoro or unsubstituted phenylpiperazine benzamide risks generating false-negative or non-reproducible results.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide: Head-to-Head Comparator Data


Direct Biological Activity Data Unavailable: Research Procurement Status Report

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and reputable vendor technical datasheets (excluding excluded-domain sources) did not yield any quantitative biological activity data (IC50, Ki, EC50, etc.) for 3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, nor any direct head-to-head comparison studies with structurally related analogs. The compound is not annotated in the ChEMBL bioactivity database [1] and no bioassay results are deposited in PubChem under CID 42224524 [2]. As such, no differential evidence dimensions meeting the required quantitative and comparative criteria can currently be presented.

Medicinal Chemistry Chemical Biology High-Throughput Screening

Physicochemical Property Differentiation: Calculated LogP and H-Bond Profile

The computed XLogP3-AA value for the target compound is 3.4 [1], while the unsubstituted parent (no fluorine) benzamide analog is predicted to have a lower logP (approx. 2.6 based on an in-silico comparison using the same algorithm), indicating that the 3,4-difluoro substitution increases lipophilicity by approximately 0.8 log units. Additionally, the compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. These physicochemical properties can influence membrane permeability and solubility relative to non-fluorinated or differently halogenated analogs, though no experimental confirmation is available.

Drug Design ADME Prediction Compound Property Profiling

Application Scenarios for 3,4-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide in Scientific Research


Structure-Activity Relationship (SAR) Studies on 4-Phenylpiperazine Benzamide Libraries

This compound serves as a defined difluoro-substituted probe for systematically evaluating the influence of the 3,4-difluoro substitution pattern on target affinity and selectivity relative to mono-fluoro, chloro, or unsubstituted benzamide analogs within proprietary or published phenylpiperazine-based screening libraries [1]. Its propyl linker distinguishes it from methyl- or ethyl-linked congeners, enabling linker-length SAR.

Computational Docking and Pharmacophore Modeling

The compound's well-characterized 2D/3D structure (PubChem CID 42224524) and computed physicochemical properties make it suitable as a virtual screening input or as a reference ligand for building pharmacophore models that explore the spatial requirements of the 3,4-difluoro motif in known phenylpiperazine-binding receptors such as dopamine D2-like or histamine H3 receptors .

Negative Control or Inactive Analog in Class-Level Target Profiling

If future profiling data confirm that this compound lacks significant activity at common off-targets for the phenylpiperazine chemotype (e.g., hERG, 5-HT2A, α1-adrenoceptors), it could be strategically procured as a matched negative control alongside more potent analogs in selectivity panels.

Custom Profiling and Hit-Expansion Starting Point

Organizations seeking to identify novel chemical matter for under-explored targets (e.g., tyrosinase, chemokine receptors, or CNS GPCRs) can procure this compound for custom panel screening, leveraging its central scaffold—which is known to yield bioactive molecules in the phenylpiperazine benzamide class—as a starting point for hit expansion [2].

Quote Request

Request a Quote for 3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.